N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}ACETAMIDE
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Overview
Description
N-{BICYCLO[221]HEPTAN-2-YL}-2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}ACETAMIDE is a complex organic compound that features a bicyclo[221]heptane structure, which is a common motif in organic chemistry due to its rigidity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of bicyclo[2.2.1]heptane derivatives with sulfonamide compounds under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions, often in the presence of catalysts or under acidic/basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .
Scientific Research Applications
N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclo[2.2.1]heptane core structure and exhibit similar stability and reactivity.
Sulfonamide derivatives: Compounds with sulfonamide groups have comparable chemical properties and biological activities.
Uniqueness
N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}ACETAMIDE is unique due to the combination of its bicyclo[2.2.1]heptane structure and sulfonamide functionality, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H22ClF3N2O3S |
---|---|
Molecular Weight |
486.9 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N-(3-bicyclo[2.2.1]heptanyl)acetamide |
InChI |
InChI=1S/C22H22ClF3N2O3S/c23-18-9-8-16(22(24,25)26)12-20(18)28(32(30,31)17-4-2-1-3-5-17)13-21(29)27-19-11-14-6-7-15(19)10-14/h1-5,8-9,12,14-15,19H,6-7,10-11,13H2,(H,27,29) |
InChI Key |
PAQUWSXKTPIDRV-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2NC(=O)CN(C3=C(C=CC(=C3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CC2CC1CC2NC(=O)CN(C3=C(C=CC(=C3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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